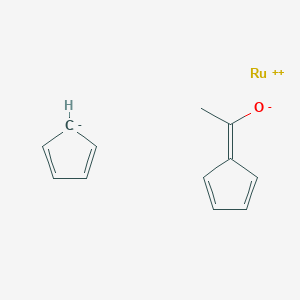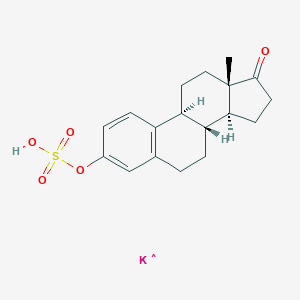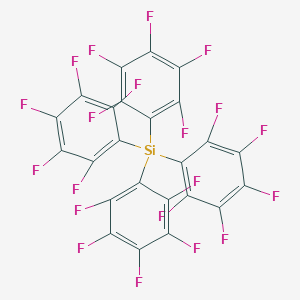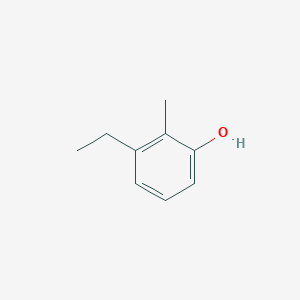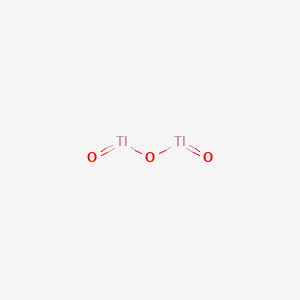![molecular formula C13H14O2 B073958 [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate CAS No. 1207-27-8](/img/structure/B73958.png)
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate, commonly known as TUTA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. TUTA has shown promising results in various scientific research applications due to its unique mechanism of action and physiological effects.
Wirkmechanismus
TUTA exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, TUTA reduces the production of prostaglandins, thereby reducing inflammation. TUTA also has antioxidant properties, which may contribute to its therapeutic benefits.
Biochemische Und Physiologische Effekte
TUTA has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, TUTA has been shown to have anti-cancer properties. TUTA has been shown to induce apoptosis, or programmed cell death, in cancer cells. TUTA has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TUTA in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, TUTA does not inhibit the activity of COX-1, which is involved in the production of prostaglandins that are important for maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using TUTA in lab experiments is its low solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of TUTA. One potential direction is the development of TUTA-based drugs for the treatment of inflammatory conditions, such as arthritis. Another potential direction is the study of TUTA in the context of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of TUTA and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of TUTA involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the preparation of the starting material, which is then subjected to a series of chemical reactions, including bromination, cyclization, and deprotection, to produce the final product. The yield of the synthesis process is dependent on various factors, including the quality of the starting material, the reaction conditions, and the expertise of the chemist.
Wissenschaftliche Forschungsanwendungen
TUTA has been extensively studied in the field of medicinal chemistry due to its unique properties. One of the most promising applications of TUTA is its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition has been shown to have therapeutic benefits in various inflammatory conditions. TUTA has also been studied for its potential in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
1207-27-8 |
|---|---|
Produktname |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
InChI |
InChI=1S/C13H14O2/c1-8(14)15-13-11-6-7-12(13)10-5-3-2-4-9(10)11/h2-5,11-13H,6-7H2,1H3/t11-,12+,13? |
InChI-Schlüssel |
VNBPMOWULQJFFK-FUNVUKJBSA-N |
Isomerische SMILES |
CC(=O)OC1[C@H]2CC[C@@H]1C3=CC=CC=C23 |
SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
Kanonische SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
Synonyme |
Acetic acid (9-syn)-1,2,3,4-tetrahydro-1β,4β-methanonaphthalen-9-yl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



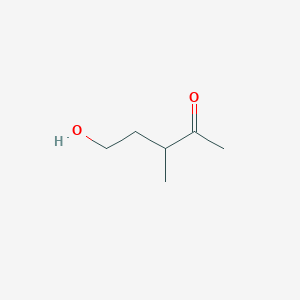
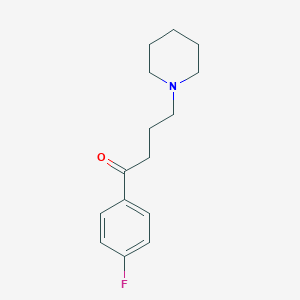
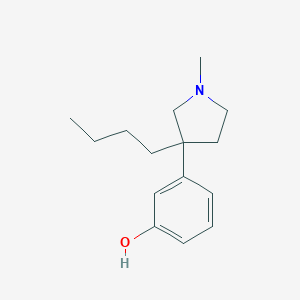
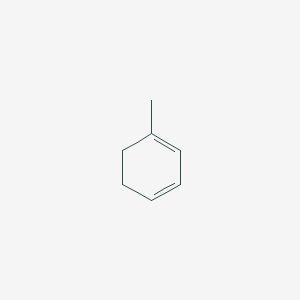
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
